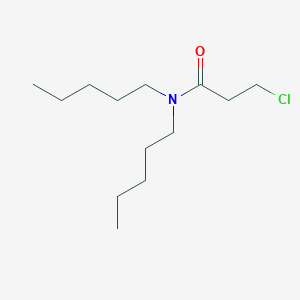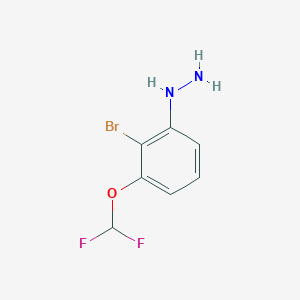![molecular formula C7H10Cl2F2N2 B2922141 [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490432-09-0](/img/structure/B2922141.png)
[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride: is a versatile chemical compound widely used in scientific research. With its unique properties, it finds applications in drug synthesis, organic chemistry, and medicinal research, making it an indispensable tool for scientists and researchers worldwide.
Wirkmechanismus
Target of Action
The primary targets of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride, also known as EN300-27122191, are the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play crucial roles in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets (PI3K and mTOR kinase) by binding to their active sites. This binding inhibits the kinase activity of PI3K and mTOR, thereby preventing the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival. By inhibiting this pathway, EN300-27122191 can potentially halt cell proliferation and induce apoptosis .
Pharmacokinetics
The presence of the difluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in drug design .
Result of Action
The molecular and cellular effects of EN300-27122191’s action primarily involve the inhibition of cell growth and proliferation, and the induction of apoptosis. These effects are due to the compound’s inhibitory action on PI3K and mTOR kinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride typically involves the reaction of 4-(difluoromethyl)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride is used as a building block for the synthesis of various organic compounds.
Biology: In biological research, the compound is used to study the effects of difluoromethyl groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: In medicinal research, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of high-performance materials and advanced chemical processes .
Vergleich Mit ähnlichen Verbindungen
- [4-(Trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- [4-(Chloromethyl)pyridin-2-yl]methanamine;dihydrochloride
- [4-(Bromomethyl)pyridin-2-yl]methanamine;dihydrochloride
Comparison: Compared to similar compounds, [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make the compound particularly valuable for applications in drug design and development.
Eigenschaften
IUPAC Name |
[4-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIRVZYCKRQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490432-09-0 |
Source


|
| Record name | 1-[4-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one](/img/structure/B2922067.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone](/img/structure/B2922069.png)
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)

![6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2922078.png)


![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)
